3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one chemical properties
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one chemical properties
An In-Depth Technical Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Introduction: Unveiling a Versatile Heterocyclic Reagent
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative of the 1,2,3-benzotriazin-4(3H)-one scaffold, it serves as a potent and versatile electrophilic reagent. The benzotriazinone core itself is a privileged structure, found in molecules with a wide array of biological activities, including applications as anesthetics, antidepressants, and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, positioning it as a key building block for the synthesis of novel chemical entities.
PART 1: Core Physicochemical and Structural Properties
A foundational understanding of a chemical reagent begins with its fundamental properties. 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is an achiral molecule whose identity is well-defined by several key descriptors.[2]
Key Property Summary
| Property | Value | Source(s) |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |
| CAS Number | 24310-41-6 | [3][4] |
| Molecular Formula | C₈H₆ClN₃O | [3][4] |
| Molecular Weight | 195.60 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [3][5] |
| InChI | InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | [3][5] |
| InChIKey | DIBUQPIFKGWZDT-UHFFFAOYSA-N | [3][5] |
| Synonyms | 3-Chloromethyl-1,2,3-benzotriaz-4-one, 3-Chloromethyl-4-keto-1,2,3-benzotriazine | [3][6] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
PART 2: Synthesis and Mechanistic Insight
The synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is predicated on the initial formation of the parent benzotriazinone ring system, followed by functionalization at the N-3 position.
Formation of the Benzotriazinone Scaffold
The traditional and most common route to the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of readily available precursors like 2-aminobenzamide or methyl anthranilate.[1] This method, however, necessitates the use of strong acids and sodium nitrite (NaNO₂), which can limit its substrate scope and pose environmental concerns.[1] Recognizing these limitations, the scientific community has developed milder and more robust alternatives:
-
Palladium-Catalyzed Annulation: Conversion of 1,3-diaryltriazenes in the presence of carbon monoxide.[1]
-
Oxidative Rearrangement: Utilizing 3-aminoindazoles as the starting material.[1]
-
Photochemical Cyclization: A modern, green approach using acyclic aryl triazine precursors that cyclize upon exposure to visible light, offering excellent yields in short reaction times without catalysts.[1]
N-Chloromethylation: A Self-Validating Protocol
The introduction of the chloromethyl group at the N-3 position is a critical step that transforms the stable scaffold into a reactive electrophile. While a specific protocol for this exact molecule is not widely published, a reliable synthesis can be extrapolated from the well-documented preparation of the analogous compound, 1-(chloromethyl)benzotriazole.[7][8] The process is a two-step sequence involving hydroxymethylation followed by chlorination.
Causality of Experimental Choices:
-
Step 1 (Hydroxymethylation): The reaction of the benzotriazinone with formaldehyde creates the N-hydroxymethyl intermediate. The nitrogen at the 3-position acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.
-
Step 2 (Chlorination): Thionyl chloride (SOCl₂) is an excellent reagent for converting alcohols to alkyl chlorides. The hydroxyl group is converted into a good leaving group (chlorosulfite), which is then displaced by a chloride ion in an SN2 reaction, yielding the final product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
This protocol is based on established methods for analogous N-chloromethylation reactions.[7][8]
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
In a round-bottom flask, suspend 1,2,3-benzotriazin-4(3H)-one (1 equivalent) in water.
-
Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Add a catalytic amount of a base, such as sodium carbonate, to facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
Step 2: Synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
-
Place the dried 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).
-
Cool the flask in an ice bath and add thionyl chloride (SOCl₂) (3-4 equivalents) dropwise. The mixture will likely become a slurry.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65°C for 1-2 hours. Gas evolution (SO₂ and HCl) will be observed as the solid dissolves.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add a dry, inert solvent like toluene or dichloromethane and distill again to azeotropically remove the last traces of SOCl₂.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to yield the final product.
Synthetic Workflow Diagram
Caption: A two-step synthesis of the title compound.
PART 3: Reactivity Profile and Core Mechanism
The synthetic utility of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one stems directly from the reactivity of the chloromethyl group. This functional group renders the molecule a potent electrophile, capable of alkylating a wide range of nucleophiles.
Mechanism of Action: SN2 Displacement
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent nitrogen and the chlorine atom. A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the displacement of the chloride ion (a good leaving group) in a single, concerted step.
This reactivity makes the compound an excellent reagent for introducing the -(CH₂)-[1,2,3-benzotriazin-4(3H)-one] moiety onto other molecules, a common strategy in the synthesis of complex drug candidates.
General Reactivity Diagram
Caption: SN2 reaction of the title compound with a nucleophile.
PART 4: Safety, Handling, and Analytical Methods
As a reactive chemical intermediate, proper handling of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is paramount to ensure laboratory safety.
Hazard Profile and Precautionary Measures
-
Hazards: The compound is classified as harmful if swallowed (Acute oral toxicity, Category 4) and causes serious eye irritation (Category 2).[9] It may also cause skin and respiratory tract irritation.[9] As a fine powder, it can form combustible dust concentrations in the air.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid dust formation.[11] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Keep away from incompatible materials such as strong oxidizing agents and metals.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[9]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][11]
-
Skin: Wash off with soap and plenty of water.[10]
-
Analytical Characterization
The identity and purity of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for analysis and purification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the aromatic protons and the unique chloromethyl group.
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring.
Conclusion
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a valuable and highly reactive synthetic intermediate. Its utility is defined by the electrophilic nature of the chloromethyl group, which allows for the straightforward introduction of the biologically relevant benzotriazinone scaffold into a diverse range of molecules. While its reactivity demands careful handling and adherence to safety protocols, its potential as a building block in drug discovery and organic synthesis is significant. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively and safely leverage this potent reagent in the pursuit of novel chemical innovation.
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